molecular formula C17H24F2N6O B1671992 Gosogliptin CAS No. 869490-23-3

Gosogliptin

Cat. No. B1671992
M. Wt: 366.4 g/mol
InChI Key: QWEWGXUTRTXFRF-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gosogliptin (INN; trade name Saterex) is a drug for the treatment of type II diabetes . It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins . It was discovered and developed through Phase 1 and Phase 2 by Pfizer .


Molecular Structure Analysis

The IUPAC name of Gosogliptin is (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone . The molecular formula is C17H24F2N6O, and the molar mass is 366.417 g·mol−1 .


Chemical Reactions Analysis

Gosogliptin has been found to show very potent activities against Monoglyceride Lipase (MGL) even at nanomolar concentrations . This suggests that Gosogliptin could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors .

Scientific Research Applications

1. Clinical Studies and Efficacy

Gosogliptin, a dipeptidyl peptidase-4 inhibitor (DPP-4i), has been studied for its efficacy in managing type 2 diabetes mellitus (T2DM). Research has focused on its role in blood glucose regulation. In a study conducted in Russia, gosogliptin demonstrated comparable efficacy and safety profiles to vildagliptin, another DPP-4 inhibitor, when used as monotherapy or in combination with metformin for treating T2DM (Nedosugova et al., 2014). Another study comparing gosogliptin with vildagliptin confirmed its effectiveness as a hypoglycemic agent, suitable for monotherapy as well as in combination with metformin (Galstyan et al., 2015).

2. Mechanism of Action and Potential Benefits

DPP-4 inhibitors like gosogliptin work by regulating insulin levels in the body, thereby affecting blood sugar levels in diabetics. The mechanism of action and results of clinical studies for gosogliptin and other DPP-4 inhibitors were presented in a paper by Biryukova (Biryukova, 2019). These studies highlight the potential for DPP-4 inhibitors to offer benefits beyond glycemic control in patients with type 2 diabetes, suggesting broader applications in clinical practice.

3. Broader Implications and Future Research

The broader implications of DPP-4 inhibitors like gosogliptin, including gosogliptin, extend to other potential therapeutic areas. For instance, linagliptin, another DPP-4 inhibitor, has been shown to have positive effects beyond glycemic control, such as improved wound healing, reduced hepatic fat content, decreased infarct size in myocardial infarction or stroke, and improved vascular function with decreased oxidative stress (Doupis, 2014). These findings from linagliptin studies could suggest similar potential benefits for gosogliptin, warranting further research.

Safety And Hazards

Gosogliptin is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin with water, flushing eyes with water, and seeking medical attention are recommended . The safety and scientific validity of Gosogliptin have been studied in clinical trials .

Future Directions

Gosogliptin and saxagliptin show very potent activities against MGL even at nanomolar concentrations . This finding provides evidence for a new mechanism by which DPP-IV inhibitors improve insulin sensitivity and suppress inflammation response independent of incretin hormones pathway . Therefore, Gosogliptin could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors as successful treatments of diabetes as well as various inflammatory conditions .

properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007213
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gosogliptin

CAS RN

869490-23-3
Record name Gosogliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869490-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gosogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gosogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gosogliptin
Reactant of Route 2
Gosogliptin
Reactant of Route 3
Reactant of Route 3
Gosogliptin
Reactant of Route 4
Reactant of Route 4
Gosogliptin
Reactant of Route 5
Gosogliptin
Reactant of Route 6
Reactant of Route 6
Gosogliptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.